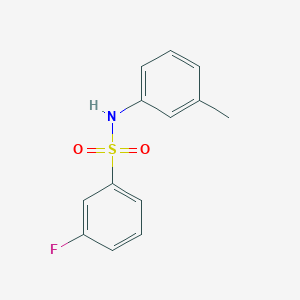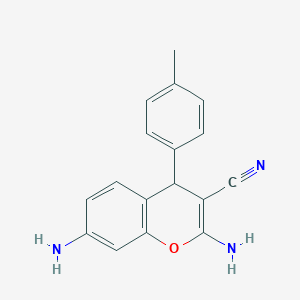
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. It belongs to the class of chromene derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of PI3K/Akt/mTOR and NF-κB pathways, which are known to play a crucial role in cancer progression and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the hepatitis C virus. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the aggregation of amyloid-β peptide.
実験室実験の利点と制限
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its low stability and sensitivity to light and heat can pose challenges for its storage and handling. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile also requires further optimization of its synthesis method to improve the yield and purity of the product.
将来の方向性
For 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile research include investigating its potential use in combination therapy for cancer treatment, exploring its anti-inflammatory properties in animal models of inflammatory diseases, and developing novel derivatives of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile with improved potency and selectivity.
合成法
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile can be synthesized using a multi-step synthetic route that involves the reaction of 4-methylphenylacetic acid with malononitrile, followed by cyclization and condensation reactions. The final product is obtained after purification using column chromatography. The synthesis of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported to exhibit promising biological activities that make it a potential candidate for drug discovery. Several research studies have investigated its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In addition to its anticancer activity, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to possess antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines in vitro. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-β peptide.
特性
製品名 |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
InChIキー |
WCZDODNEUXVJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
溶解性 |
4.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



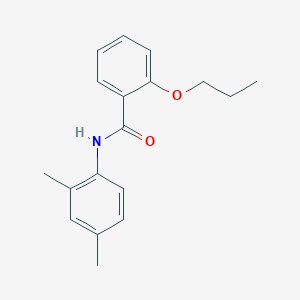
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
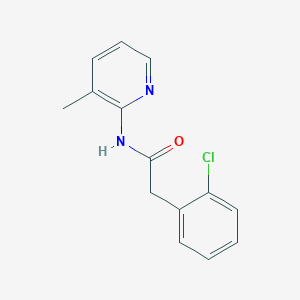
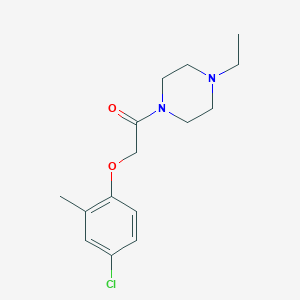
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
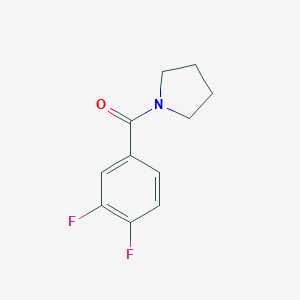
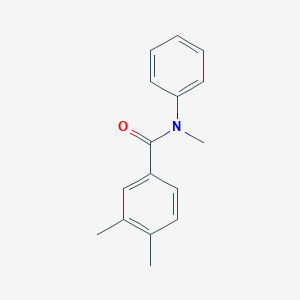
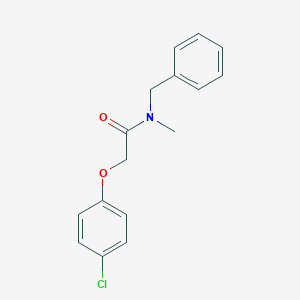
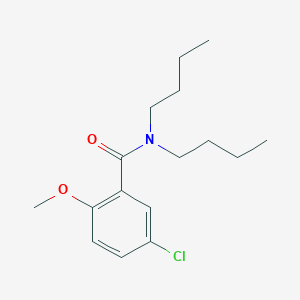
![Dimethyl 5-[(3-methylbutanoyl)amino]isophthalate](/img/structure/B255638.png)
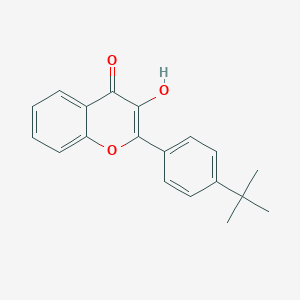
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
